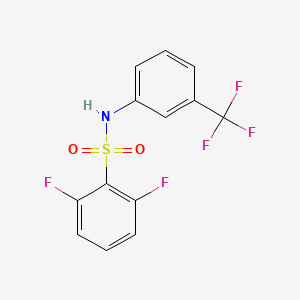

2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO2S/c14-10-5-2-6-11(15)12(10)22(20,21)19-9-4-1-3-8(7-9)13(16,17)18/h1-7,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBJNREZOEKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that compounds similar to 2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide exhibit promising anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A notable case study demonstrated that a related compound reduced tumor size in xenograft models of breast cancer by inhibiting the mTOR pathway .

2. Central Nervous System Disorders

Another important application is in the treatment of central nervous system disorders. The compound has been investigated as a potential antagonist for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as schizophrenia and anxiety disorders. Preclinical studies have suggested that this compound can modulate neurotransmitter release, thereby providing therapeutic benefits .

Material Science Applications

1. Fluorinated Polymers

Due to its fluorinated structure, this compound can be utilized in the synthesis of advanced fluorinated polymers. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for high-performance applications in coatings and electronic devices. A comparative study showed that polymers incorporating this sulfonamide demonstrated superior properties compared to traditional polymers .

2. Photovoltaic Devices

The compound has also been explored for use in organic photovoltaic devices. Its unique electronic properties allow it to function as a charge transport material, improving the efficiency of solar cells. Research findings indicate that devices using this compound achieved a significant increase in power conversion efficiency compared to those without it .

Table 1: Summary of Medicinal Applications

| Application Area | Mechanism of Action | Case Study Reference |

|---|---|---|

| Anticancer | Inhibition of mTOR pathway | |

| CNS Disorders | Modulation of neurotransmitter release |

Table 2: Material Science Applications

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure shares similarities with other benzenesulfonamide derivatives, particularly those bearing trifluoromethyl or halogenated substituents. Key comparisons include:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

- Substituent Position : The target compound’s 2,6-difluoro substitution pattern contrasts with compounds like 36 , which feature a benzylthio group at position 2. The trifluoromethyl group at the phenyl ring’s meta position (3-CF3Ph) is common in bioactive molecules, enhancing lipophilicity and metabolic stability.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Target Compound (Estimated) | CAS 338398-64-4 |

|---|---|---|

| Density (g/cm³) | ~1.40 | 1.40±0.1 |

| Boiling Point (°C) | ~435 | 434.7±45.0 |

| Acidity (pKa) | ~11.5 | 11.56±0.70 |

- The target compound’s sulfonamide group likely reduces pKa compared to benzamides (e.g., CAS 338398-64-4), enhancing solubility in physiological environments.

- Similar density and boiling points suggest comparable molecular packing and volatility.

Biological Activity

2,6-Difluoro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a synthetic organic compound that falls within the category of benzenesulfonamides. These compounds are characterized by their sulfonamide group attached to a benzene ring, which often confers significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The structure features two fluorine atoms on the benzene ring and a trifluoromethyl group attached to another phenyl moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. This inhibition occurs through competitive binding at the active sites of these enzymes, which can lead to various physiological effects depending on the targeted enzyme.

Enzyme Inhibition

- Phospholipase C (PLC) : The compound has been studied for its effects on PLC activity, which plays a crucial role in cellular signaling pathways. In particular, it has been shown to enhance calcium influx in vascular smooth muscle cells, indicating a potential role in modulating vascular reactivity .

- Other Targets : Research suggests that similar compounds within the benzenesulfonamide class may also inhibit cyclooxygenases (COX), leading to anti-inflammatory effects.

Biological Activity and Pharmacological Effects

Study 1: Vascular Reactivity

A study involving isolated rat tail arteries demonstrated that treatment with a structurally similar sulfonamide significantly increased calcium influx in both untreated and lipopolysaccharide (LPS)-pre-treated arteries. This suggests a mechanism where the compound enhances vascular smooth muscle reactivity, potentially offering therapeutic insights for conditions like septic shock .

Study 2: Antimicrobial Testing

In a comparative analysis of various benzenesulfonamide derivatives, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) against Escherichia coli and Bacillus subtilis. These findings underscore the potential for developing new antimicrobial agents based on the benzenesulfonamide scaffold .

Data Summary Table

Q & A

Q. How can researchers mitigate batch-to-batch variability in compound synthesis for in vivo studies?

- Answer : Implement strict QC protocols:

- HPLC-PDA (≥98% purity, retention time matching reference standard).

- Elemental analysis (C, H, N, S) within 0.4% of theoretical values.

- Stability testing (accelerated degradation at 40°C/75% RH for 4 weeks).

Use a single validated batch for entire study cohorts to minimize pharmacokinetic variability .

Contradictory Data Resolution

Q. Why might this compound exhibit opposing effects on calcium influx in different vascular beds?

- Answer : Regional variations in VSMC receptor expression (e.g., higher IP3 receptor density in mesenteric vs. coronary arteries) or PLC isoform distribution (PLC-β vs. PLC-γ). LPS pre-treatment duration (acute vs. chronic) also alters iNOS activity, modulating calcium sensitivity. Validate with tissue-specific RNA-seq and calcium imaging in primary cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.